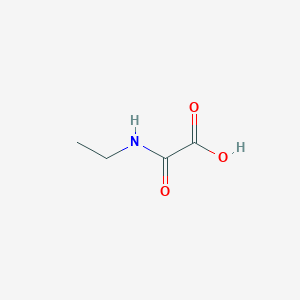
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is an organic compound with the chemical formula C9H8O4 and a molecular weight of 180.15742 g/mol . It is a pale yellow to white solid that is stable at room temperature and can dissolve in certain organic solvents like ethanol and dimethyl sulfoxide . This compound is often used in research and laboratory synthesis due to its unique structure and potential biological activity .
Mechanism of Action
Target of Action
The primary targets of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid are currently unknown. This compound may have a unique structure that could potentially exhibit specific biological activity . The exact targets and their roles are subject to the specific area of research .
Mode of Action
The interaction of this compound with its targets and any resulting changes would depend on the nature of the targets themselves .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties would significantly impact the bioavailability of the compound. It is known that the compound is stable at room temperature and can dissolve in some organic solvents such as ethanol and dimethyl sulfoxide .
Result of Action
These effects would be closely related to the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves organic synthesis reactions using appropriate starting materials and reaction conditions . The specific synthetic route can vary depending on the desired yield and purity. Commonly, the synthesis involves cyclization reactions that form the benzofuran ring structure.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be produced on a larger scale using similar organic synthesis techniques, with adjustments made for scalability and efficiency . The process may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-5-ylacetic acid
- 3-Methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
- 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Comparison: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is unique due to its specific structure, which includes a carboxylic acid group at the 2-position and a ketone group at the 4-position. This structure imparts distinct chemical and biological properties compared to similar compounds . For instance, the presence of the carboxylic acid group can enhance its solubility and reactivity in certain reactions.
Properties
IUPAC Name |
4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h4H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONXPWAUSMDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(O2)C(=O)O)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
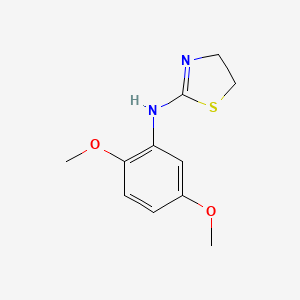
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)
![7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2631928.png)
![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
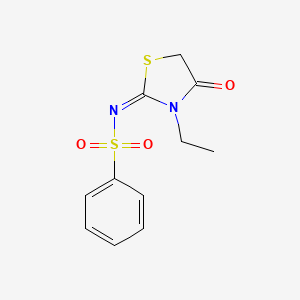

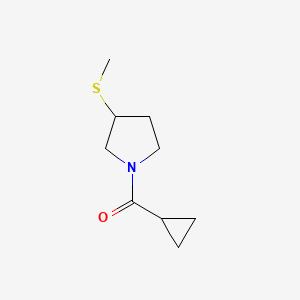
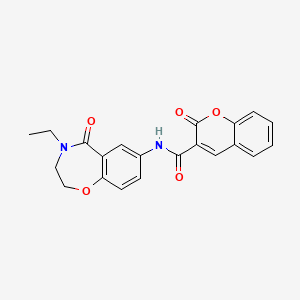
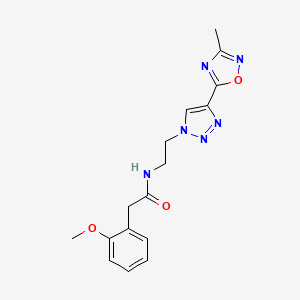
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
